Vevorisertib Trihydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action
Vevorisertib Trihydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vevorisertib trihydrochloride (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, leading to increased cell proliferation, survival, and resistance to therapy.[3][4] Vevorisertib has demonstrated significant anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of solid tumors harboring genetic alterations in this pathway.[3][5][6] This technical guide provides an in-depth overview of the target binding affinity of Vevorisertib, the experimental methodologies used for its characterization, and its mechanism of action within the PI3K/AKT/mTOR signaling cascade.
Target Binding Affinity
Vevorisertib is a pan-AKT inhibitor, demonstrating high potency against all three AKT isoforms (AKT1, AKT2, and AKT3).[2][7] Its allosteric mechanism of action involves binding to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT, stabilizing an inactive conformation of the enzyme.[1] This mode of inhibition is effective against both wild-type and mutant forms of AKT, including the activating E17K mutation in AKT1.[2][7]
The binding affinity of Vevorisertib has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that describe the potency of the inhibitor.
| Target | Parameter | Value (nM) | Assay Conditions | Reference |
| AKT1 | IC50 | 0.55 | Biochemical Kinase Assay | [2][7][8] |
| AKT2 | IC50 | 0.81 | Biochemical Kinase Assay | [2][7][8] |
| AKT3 | IC50 | 1.31 | Biochemical Kinase Assay | [2][7][8] |
| Wild-Type AKT1 | Kd | 1.2 | Binding Assay | [2][7][8] |
| Mutant AKT1-E17K | Kd | 8.6 | Binding Assay | [2][7][8] |
Experimental Protocols
The determination of the binding affinity of Vevorisertib involves a series of well-established biochemical and cell-based assays. While specific proprietary details of the assays conducted by ArQule (the originating company) are not fully public, the following represents a standard methodology for characterizing a kinase inhibitor like Vevorisertib, based on the available data.[7]
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of Vevorisertib to inhibit the enzymatic activity of purified AKT isoforms.
Objective: To determine the concentration of Vevorisertib required to inhibit 50% of the kinase activity of AKT1, AKT2, and AKT3.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Kinase buffer (e.g., containing HEPES, MgCl2, DTT).
-
ATP (adenosine triphosphate).
-
A specific peptide or protein substrate for AKT (e.g., a synthetic peptide with a recognition sequence for AKT).
-
Vevorisertib trihydrochloride, serially diluted.
-
A detection reagent to quantify substrate phosphorylation (e.g., a phosphospecific antibody or a radioactive label).
-
Microplates.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The recombinant AKT enzyme is pre-incubated with varying concentrations of Vevorisertib in the kinase buffer for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate the magnesium ions required for enzyme activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
ELISA-based methods: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody-based detection system.
-
-
Data Analysis: The percentage of inhibition for each Vevorisertib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Binding Assay (Kd Determination)
This assay measures the direct binding interaction between Vevorisertib and the AKT protein to determine the dissociation constant (Kd).
Objective: To quantify the binding affinity of Vevorisertib to wild-type AKT1 and the AKT1-E17K mutant.
Materials:
-
Purified recombinant wild-type AKT1 and AKT1-E17K proteins.
-
Vevorisertib trihydrochloride.
-
A suitable buffer system.
-
An instrument capable of measuring binding interactions, such as a surface plasmon resonance (SPR) biosensor or isothermal titration calorimetry (ITC).
Procedure (using SPR as an example):
-
Immobilization: One of the binding partners (e.g., the AKT protein) is immobilized onto the surface of a sensor chip.
-
Injection of Analyte: A solution containing the other binding partner (Vevorisertib) at various concentrations is flowed over the sensor surface.
-
Measurement of Binding: The binding events are detected in real-time by the instrument, which measures changes in the refractive index at the sensor surface.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the inhibitor from the protein.
-
Data Analysis: The association and dissociation rate constants are determined from the sensorgram data. The Kd is then calculated as the ratio of the dissociation rate constant to the association rate constant.
Signaling Pathway and Mechanism of Action
Vevorisertib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Vevorisertib.
In this pathway, growth factor binding to receptor tyrosine kinases (RTKs) activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation. The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.
Vevorisertib, as an allosteric inhibitor of AKT, prevents its activation and subsequent downstream signaling, thereby suppressing the pro-survival and proliferative signals that are hyperactive in many cancers.
Experimental Workflow
The general workflow for identifying and characterizing a kinase inhibitor like Vevorisertib involves a multi-step process, from initial screening to detailed mechanistic studies.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor.
This workflow begins with high-throughput screening of compound libraries to identify initial "hits" that show inhibitory activity against the target kinase. These hits then undergo lead optimization, a process of medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. Promising lead compounds, such as Vevorisertib, are then subjected to rigorous characterization through biochemical and cell-based assays to determine their binding affinity and cellular efficacy. Successful candidates from these in vitro studies are then evaluated in in vivo animal models to assess their anti-tumor activity and safety profile before advancing to clinical trials in humans.
Conclusion
Vevorisertib trihydrochloride is a highly potent, pan-AKT inhibitor with a well-defined mechanism of action within the PI3K/AKT/mTOR signaling pathway. Its strong binding affinity for all AKT isoforms, including a clinically relevant mutant, underscores its potential as a targeted therapy for cancers with alterations in this pathway. The data summarized in this guide, derived from standard and rigorous experimental methodologies, provide a solid foundation for further research and development of this promising anti-cancer agent.
References
- 1. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ArQule Presents Recent Data on ARQ 751 at the 2019 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 4. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
